![molecular formula C13H7ClF6O2 B3042956 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate CAS No. 680579-65-1](/img/structure/B3042956.png)
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate
Overview
Description
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate is a chemical compound with the molecular formula C13H7ClF6O2 and a molecular weight of 344.63 g/mol.
Mechanism of Action
Target of Action
A structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, has been reported to activate p-tolyl thioglycoside donors . This suggests that the compound might interact with similar targets.
Mode of Action
It is known that the structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, acts as a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This activation leads to the efficient glycosylation of various alcoholic acceptors .
Biochemical Pathways
The related compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, is known to facilitate the stereoselective construction of biologically relevant glycosidic linkages . This suggests that the compound might have a similar effect on biochemical pathways involving glycosylation.
Result of Action
The structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, is known to efficiently glycosylate various alcoholic acceptors . This suggests that the compound might have a similar effect.
Action Environment
It is known that the structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that temperature might be an important environmental factor influencing the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate typically involves the reaction of 3,5-di(trifluoromethyl)phenylacetylene with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Substitution Reactions: Formation of amides or esters.
Oxidation Reactions: Formation of diketones or carboxylic acids.
Reduction Reactions: Formation of alkenes or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes or inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: A compound with similar trifluoromethyl groups, used as an activator for glycosylation reactions.
3,5-Di(trifluoromethyl)phenylacetylene: A precursor in the synthesis of 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl-substituted aromatic ring and a chloroacetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate is a synthetic compound with significant potential in biological applications, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of trifluoromethyl groups and a chloroacetate moiety, suggests diverse biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C13H7ClF6O2
- Molecular Weight : 344.63 g/mol
- IUPAC Name : 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate
The biological activity of this compound can be linked to its structural analogs. For instance, related compounds have been shown to activate thioglycoside donors and facilitate the formation of glycosidic linkages, which are crucial in biochemistry for cellular signaling and metabolism.
Target Pathways
- Glycosylation Reactions : The compound may enhance glycosylation processes by acting as a thiophile.
- Anticancer Mechanisms : Similar trifluoromethyl compounds have demonstrated the ability to intercalate DNA, potentially inhibiting cancer cell proliferation through disruption of DNA function .
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit potent antimicrobial effects against various bacterial strains. These include:
- Staphylococcus aureus
- Escherichia coli
In studies involving similar trifluoromethyl-substituted compounds, significant inhibition of bacterial growth was observed, suggesting that this compound may possess similar antimicrobial properties .
Anticancer Activity
The anticancer potential has been explored in various studies. For example:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against pancreatic cancer cell lines, with IC50 values indicating strong antiproliferative activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
NHDC | BxPC-3 | 0.051 |
NHDC | Panc-1 | 0.066 |
Test Compound | WI38 (normal fibroblast) | 0.36 |
These findings highlight the potential for further exploration of this compound in cancer therapy.
Case Studies
- Cytotoxicity Evaluation : In a study examining the effects of related trifluoromethyl compounds on liver cancer cells (HepG2), treatment with varying concentrations resulted in significant inhibition of cell growth and induction of apoptosis .
- Antimicrobial Testing : A series of experiments demonstrated that trifluoromethyl-substituted compounds effectively inhibited the growth of MRSA strains, confirming their utility as potential antimicrobial agents .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6O2/c14-7-11(21)22-3-1-2-8-4-9(12(15,16)17)6-10(5-8)13(18,19)20/h4-6H,3,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIRZVJBVTHFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCOC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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